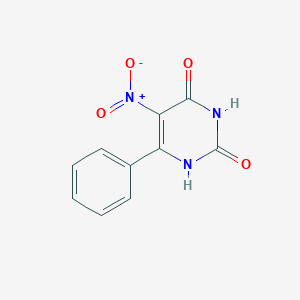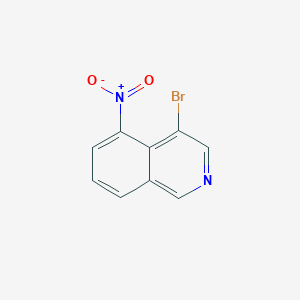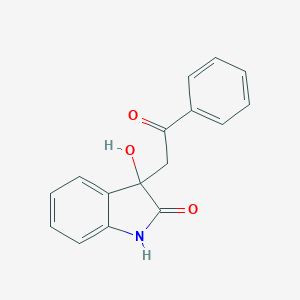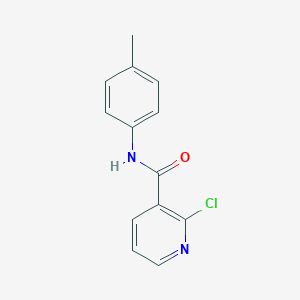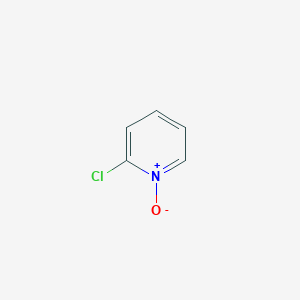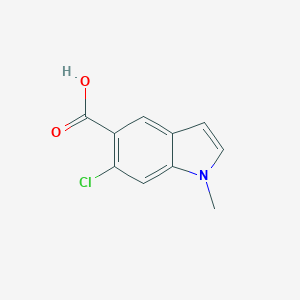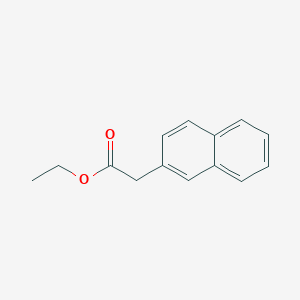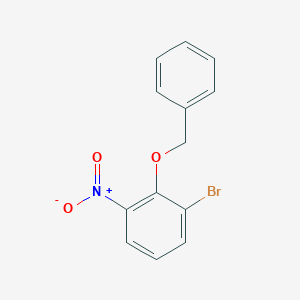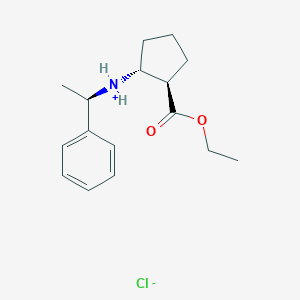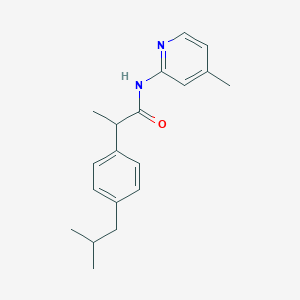
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2006 and has since then been studied for its potential therapeutic applications.
Mechanism Of Action
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and pain.
Biochemical And Physiological Effects
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect against neurodegeneration in models of Parkinson's disease and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in some experimental settings. Additionally, its potency and efficacy can vary depending on the experimental model and the dose used.
Future Directions
There are several potential future directions for research on 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide. One area of interest is the development of more potent and selective CB2 receptor agonists for therapeutic use. Another area of interest is the investigation of the potential of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide in the treatment of other conditions such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide and to optimize its dosing and administration in clinical settings.
Synthesis Methods
The synthesis of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide involves the reaction of 4-isobutylacetophenone with 4-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders.
properties
CAS RN |
73826-19-4 |
|---|---|
Product Name |
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide |
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-13(2)11-16-5-7-17(8-6-16)15(4)19(22)21-18-12-14(3)9-10-20-18/h5-10,12-13,15H,11H2,1-4H3,(H,20,21,22) |
InChI Key |
DYHYPBHKVBYHCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
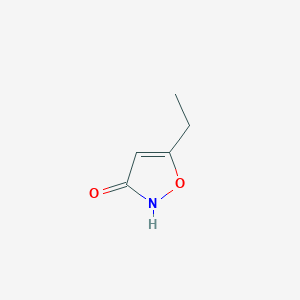
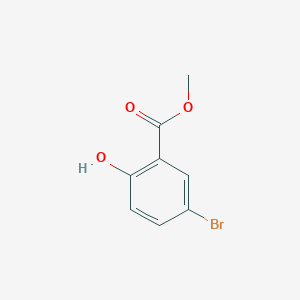
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
